Glycidyl methyl ether

Overview

Description

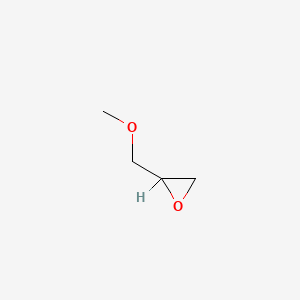

Glycidyl methyl ether (GME), a monoepoxide compound, is a glycidyl ether derivative characterized by a methyl group attached to the oxygen atom of the epoxide ring. It is widely utilized in the synthesis of poly(glycidyl ether)s (PGEs), a class of thermoresponsive polymers with applications in biomedicine, coatings, and functional materials . GME’s reactivity stems from its oxirane (epoxide) ring, which undergoes ring-opening polymerization (ROP) under controlled conditions, enabling the formation of linear or branched polyethers with tunable properties .

Preparation Methods

Solvent-Free Phase-Transfer Catalyzed Synthesis

Reaction Mechanism and Reactants

The most industrially significant method for GME synthesis involves a solvent-free reaction between fatty alcohols and epichlorohydrin in the presence of alkali metal hydroxides and phase-transfer catalysts (PTCs) . For example, octanol reacts with epichlorohydrin under solid sodium hydroxide (NaOH) and tetrabutylammonium bromide (TBAB) as a PTC. The mechanism proceeds via alkoxide formation, where NaOH deprotonates the alcohol to generate an alkoxide ion. This nucleophile attacks the less substituted carbon of epichlorohydrin, followed by ring closure to form the epoxide .

Process Conditions and Optimization

Key parameters include a 1:1.5 molar ratio of alcohol to NaOH and epichlorohydrin, with TBAB at 5 mol% relative to the alcohol. The reaction occurs at 30°C for 3 hours, achieving near-quantitative yields . A notable advantage is the absence of water and organic solvents, which minimizes reactor corrosion and simplifies by-product removal. Solid by-products (e.g., NaCl and unreacted NaOH) are filtered post-reaction, and excess epichlorohydrin is recovered via distillation for reuse .

Table 1: Representative Reaction Conditions for Solvent-Free Synthesis

| Alcohol | NaOH (mol) | Epichlorohydrin (mol) | PTC (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Octanol | 1.5 | 1.5 | 5 | 30 | 3 | >95 |

| C12–C14 Alcohols | 1.2–1.5 | 1.5–2.0 | 3–5 | 25–40 | 2–4 | 85–92 |

Base-Catalyzed Epoxidation of Allyl Ethers

Challenges and By-Product Management

High temperatures (>100°C) risk reactor overpressure, necessitating careful thermal control. By-products such as glycidol and allyl alcohol complicate purification, requiring fractional distillation or chromatography .

Phenolic Substrate-Based Synthesis

Reaction with Phenolic Alcohols

GME derivatives can be synthesized from phenolic substrates like 3,5-dimethylphenol. In a reflux setup, triethylamine catalyzes the reaction between the phenol and epichlorohydrin, yielding enantiomeric glycidyl ethers . The process completes within 1 hour, with thin-layer chromatography confirming full substrate conversion .

Limitations and Scope

This method is niche, primarily yielding substituted phenyl glycidyl ethers rather than GME itself. However, it demonstrates the adaptability of epichlorohydrin chemistry to aromatic alcohols .

Comparative Analysis of Traditional vs. Modern Methods

Conventional One-Step Synthesis

Historically, GME synthesis employed aqueous NaOH and solvents like toluene to facilitate phase separation. However, this method suffered from low yields (72–86%), excessive epichlorohydrin usage (2–3 mol per alcohol), and cumbersome by-product neutralization .

Advantages of Solvent-Free Approaches

Modern solvent-free methods eliminate aqueous phases, reducing NaOH consumption by 30–50% and epichlorohydrin by 25% . The absence of solvents increases reactor capacity and avoids flammable organic mixtures, enhancing safety .

Chemical Reactions Analysis

Glycidyl methyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glycidic acid derivatives.

Reduction: Reduction reactions can yield alcohols.

Substitution: It can undergo nucleophilic substitution reactions, such as with amines, thiols, and acids, leading to the formation of various functionalized products

Polymerization: This compound can be polymerized to form poly(this compound), which can be further modified through post-polymerization reactions.

Scientific Research Applications

Scientific Research Applications

1. Polymer Chemistry

- Monomer for Polymers : Glycidyl methyl ether is utilized as a monomer in the synthesis of polymers and copolymers. These materials find applications in coatings, adhesives, and sealants due to their favorable mechanical properties.

- Thermoresponsive Materials : Research has shown that poly(this compound) exhibits lower critical solution temperatures (LCST), making it suitable for smart materials that respond to temperature changes .

2. Biological Applications

- Crosslinking Agent : In biomedical research, this compound serves as a crosslinking agent for hydrogels and other biomaterials used in drug delivery systems and tissue engineering.

- Toxicological Studies : Studies have assessed the acute toxicity of this compound on aquatic organisms, indicating moderate toxicity levels but low bioaccumulation potential.

3. Industrial Applications

- Surfactant Production : this compound is employed in the production of non-ionic surfactants through oligomerization reactions with fatty alcohols. These surfactants are crucial in various cleaning and emulsifying applications.

- Plasticizers and Stabilizers : The compound is also used in producing plasticizers and stabilizers for polymers, enhancing their durability and performance.

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the toxicity of this compound on aquatic life using bioassays. The results indicated varying levels of lethality based on species:

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Fish (Species A) | 50 | Moderate lethality observed |

| Invertebrate (B) | 75 | Low lethality; rapid recovery |

This assessment suggests that while this compound poses some risk to aquatic organisms, its rapid degradation minimizes long-term ecological impact.

Case Study 2: Enzymatic Polymer Synthesis

Research conducted by Watanabe et al. explored the enzymatic polymerization of this compound to create thermoresponsive materials. The study demonstrated that varying the hydrophobicity of side chains influenced the phase transition temperatures of the resulting polymers . This finding has implications for developing responsive drug delivery systems.

Mechanism of Action

The mechanism of action of glycidyl methyl ether involves its reactive epoxide group, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to form covalent bonds with various substrates, leading to the formation of new chemical structures. The epoxide group can react with amines, thiols, and acids, resulting in the formation of amine-epoxy, thiol-epoxy, and acid-epoxy adducts .

Comparison with Similar Compounds

Glycidyl ethers share a common epoxide functional group but differ in their substituents, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of GME with structurally analogous glycidyl ethers:

Thermoresponsive Behavior

The lower critical solution temperature (LCST) of poly(glycidyl ether)s is highly dependent on the hydrophilicity/hydrophobicity of their side chains:

- Poly(glycidyl methyl ether) (PGME) : Exhibits an LCST of 57.7°C due to the hydrophilic methyl-terminated side chain .

- Poly(ethyl glycidyl ether) (PEGE) : Shows a significantly lower LCST of 14.6°C, attributed to the hydrophobic ethyl group .

- Poly(ethoxyethyl glycidyl ether) : Intermediate LCST behavior (e.g., 91.6°C for poly(2-(2-ethoxyethyl)ethyl glycidyl ether)) due to extended oligooxyethylene side chains .

| Compound | LCST (°C) | Hydrophilic/Hydrophobic Balance | Reference |

|---|---|---|---|

| PGME | 57.7 | High hydrophilicity | |

| PEGE | 14.6 | High hydrophobicity | |

| Poly(2-methoxyethyl GME) | 91.6 | Moderate hydrophilicity |

Reactivity and Copolymerization

- GME vs. Ethyl Glycidyl Ether (EGE) : GME copolymerizes with EGE via anionic ROP to form P(GME-co-EGE), where increasing GME content raises the cloud point temperature (Tcp) from 10°C to 58°C due to enhanced hydrophilicity .

- GME vs. Glycidyl Methacrylate (GMA) : Unlike GME, GMA contains a methacrylate group, enabling dual reactivity (epoxide ring-opening and radical polymerization). Copolymers of GME and GMA exhibit tunable LCST and cross-linking capabilities for thermoresponsive hydrogels .

- GME vs. C12-14 Alkyl Glycidyl Ether (AGE) : AGE, with long alkyl chains, reduces epoxy resin viscosity but compromises mechanical strength compared to ethylhexyl glycidyl ether (EGE), which balances viscosity reduction and mechanical performance .

Biological Activity

Glycidyl methyl ether (GME), a member of the glycidyl ether family, is an organic compound characterized by its epoxide group, which contributes to its reactivity and potential biological activity. This article explores the biological activity of GME, focusing on its toxicological effects, potential applications in biochemistry, and relevant research findings.

This compound has the chemical formula and is classified as a reactive epoxide. Its structure includes a three-membered oxirane ring, which is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic additions. This reactivity is central to its biological interactions.

Acute Toxicity

Research indicates that GME exhibits moderate toxicity. In animal studies, exposure to GME has been linked to various adverse effects, including:

- Respiratory Irritation : Inhalation can lead to irritation of the respiratory tract.

- Dermal Effects : Skin contact may result in irritation or sensitization.

- Mutagenicity : Some studies suggest that GME may possess mutagenic properties, particularly in bacterial assays such as the Ames test .

Chronic Effects

Long-term exposure to GME has raised concerns regarding its potential carcinogenic effects. The compound has shown capacity for causing DNA damage in vitro, which could correlate with increased cancer risk upon prolonged exposure. However, comprehensive epidemiological studies are still needed to confirm these findings.

Enzymatic Reactions

GME is utilized in several enzymatic applications due to its ability to act as a substrate for various enzymes. For instance:

- Biocatalysis : GME serves as a precursor in the synthesis of poly(this compound), a polymer with applications in drug delivery systems and tissue engineering. Studies have demonstrated that enzymes like lipases can effectively catalyze reactions involving GME .

Polymerization Processes

The polymerization of GME leads to the formation of thermoresponsive materials. Research shows that poly(this compound) (PGME) exhibits lower critical solution temperatures (LCSTs), making it suitable for applications in smart materials and drug delivery systems where temperature responsiveness is advantageous .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study evaluated the toxicity of GME on aquatic organisms using bioassays. The results indicated that GME poses a low risk of ecological harm based on its low bioaccumulation potential and rapid degradation in aquatic environments. The study utilized metrics such as LC50 values to assess the impact on fish and invertebrates .

| Organism | LC50 (mg/L) | Observations |

|---|---|---|

| Fish (Species A) | 50 | Moderate lethality observed |

| Invertebrate (B) | 75 | Low lethality; rapid recovery |

Case Study 2: Enzymatic Polymer Synthesis

In another investigation, researchers explored the use of GME in enzymatic polymer synthesis. The study highlighted how GME could be polymerized under mild conditions using Candida antarctica lipase B, resulting in biocompatible polymers suitable for biomedical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing glycidyl methyl ether derivatives in laboratory settings?

- Methodological Answer : Glycidyl ether derivatives are typically synthesized via nucleophilic ring-opening reactions of epoxides. For example, alkyl glycidyl ethers (e.g., methyl, ethyl) can be prepared by reacting epichlorohydrin with alcohols under alkaline conditions. In polymer networks, this compound (GME) is copolymerized with crosslinkers like poly(ethylene glycol) diglycidyl ether (PEGDE) at controlled weight ratios (e.g., 80:20 crosslinker-to-monomer) to tune material properties . Purification often involves vacuum distillation or column chromatography to isolate high-purity monomers.

Q. What safety protocols should be followed when handling this compound compounds?

- Methodological Answer : Glycidyl ethers require stringent safety measures due to their reactive epoxide groups and potential toxicity. Key protocols include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV for phenyl glycidyl ether is 1 ppm ).

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For skin exposure, wash immediately with soap and water; for inhalation, move to fresh air and administer oxygen if needed .

- Storage : Keep in airtight containers away from oxidizers and Lewis acids to prevent hazardous reactions .

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer :

- GC-MS : Quantifies purity and detects volatile impurities.

- NMR Spectroscopy : Confirms structural integrity via characteristic epoxy proton signals (δ 3.0–4.0 ppm).

- FTIR : Identifies epoxide ring vibrations (~850 cm⁻¹) and ether linkages (~1100 cm⁻¹).

- Titration : Epoxide equivalent weight (EEW) determination using perchloric acid in acetic acid .

Advanced Research Questions

Q. How can copolymerization techniques optimize the functional properties of this compound-based polymers?

- Methodological Answer : Adjusting monomer ratios and chain extenders (e.g., alkyl glycidyl ethers) enhances material performance. For example:

- Conductivity : Copolymers with tetraethylene glycol methyl glycidyl ether (4GE) exhibit higher ionic conductivity than diethylene glycol analogs due to longer ether chains facilitating ion mobility .

- Mechanical Strength : Increasing crosslinker content (e.g., PEGDE) improves tensile modulus but reduces flexibility. A 60:40 crosslinker-to-monomer ratio balances these properties .

- Thermal Stability : DSC and TGA analyses guide optimization of glass transition temperatures (Tg) by varying monomer rigidity .

Q. What strategies resolve contradictions in toxicological data for glycidyl ethers?

- Methodological Answer : Discrepancies in toxicity studies (e.g., reproductive vs. non-reproductive endpoints) require:

- Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) using in vivo models. For example, methoxyacetic acid (a glycidyl ether metabolite) shows reproductive toxicity at ≥50 mg/kg/day in rodents .

- Biomonitoring : Track urinary metabolites (e.g., phenylglyoxylic acid) to correlate exposure levels with clinical outcomes .

- Regulatory Harmonization : Re-evaluate outdated classifications (e.g., California delisted phenyl glycidyl ether’s male reproductive toxicity in 2014 due to insufficient evidence ).

Q. How does the alkyl chain length in glycidyl ethers influence their reactivity and application in polymer chemistry?

- Methodological Answer :

- Reactivity : Shorter chains (e.g., methyl glycidyl ether) undergo faster ring-opening due to lower steric hindrance, enabling rapid crosslinking. Longer chains (e.g., hexadecyl glycidyl ether) slow reactions but improve hydrophobicity .

- Applications :

- Adhesives : Butyl glycidyl ether (BGE) enhances flexibility in epoxy resins.

- Biomaterials : Ethylene glycol-based glycidyl ethers improve hydrogel biocompatibility .

Properties

IUPAC Name |

2-(methoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMJVFRMDSNFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28325-89-5 | |

| Record name | Oxirane, 2-(methoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025613 | |

| Record name | Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl glycidyl ether is a clear colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 69 °F (NTP, 1992), Flash point < 21 °C | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

930-37-0 | |

| Record name | METHYL GLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20658 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl glycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxy-3-methoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl methyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl glycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methoxymethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87MK2KA66T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-EPOXY-3-METHOXYPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5444 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.